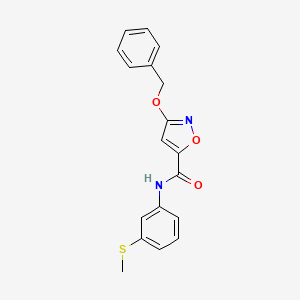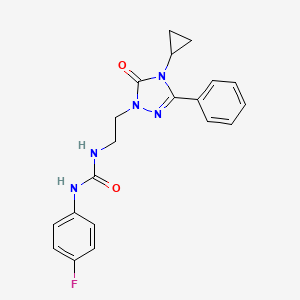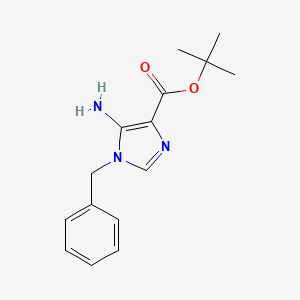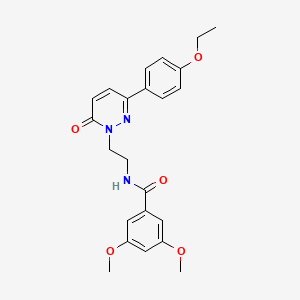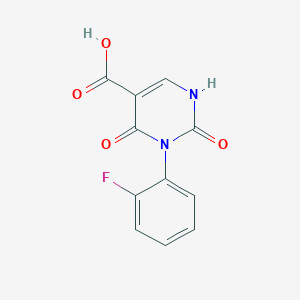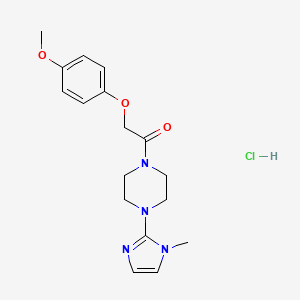![molecular formula C28H25BrN2O3 B2494055 (5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one CAS No. 313973-77-2](/img/structure/B2494055.png)
(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in imidazol-4-one derivatives stems from their versatile chemical structure, enabling a broad spectrum of chemical reactions and potential applications in material science, pharmaceuticals, and organic chemistry. Compounds like "(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one" are notable for their structural complexity and functional group diversity, offering unique reactivity and interaction possibilities.
Synthesis Analysis
The synthesis of complex imidazol-4-one derivatives generally involves multistep synthetic routes, including condensation reactions, cyclization, and substitution processes. Techniques like the one-pot synthesis of substituted 4-arylidene imidazolin-5-ones from amino acid methyl esters, isocyanates, and α-bromoketones demonstrate the synthetic accessibility of such compounds (Haung et al., 2019).
Molecular Structure Analysis
The molecular structure of imidazol-4-one derivatives is characterized by the presence of a planar imidazole ring, often with substantial conjugation involving adjacent phenyl rings or substituents, affecting the molecule's electronic properties and reactivity. Crystal structure determination by X-ray diffraction is a common method to elucidate the molecular geometry, as seen in related compounds (Sowmya et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds structurally related to (5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one have been synthesized and their antimicrobial and antioxidant activities explored. Specifically, imidazolones linked with chalcone structures have shown potential as antimicrobial agents against gram-positive and gram-negative bacteria and as antioxidants. The molecular synthesis involves condensation reactions and the structures are confirmed through various spectral studies (Sadula et al., 2014).
Characterization and Antimicrobial Properties
Another study synthesized and characterized derivatives of 4-{4-(2-Methyl-4-Benzylidene-5-Oxo-Imidazol-1-Yl)Phenyl}-6-(Substitutedphenyl)-5,6-Dihydropyrimidin-2-one and investigated their antimicrobial activities. These compounds, synthesized through refluxation and condensation processes, were tested for antimicrobial properties, providing insights into their potential application in battling infections (Patel et al., 2010).
Spectroscopic and Thermodynamic Analysis
The spectroscopic and thermodynamic properties of structurally related compounds have been analyzed to understand their stability and potential applications. Studies involving Hartree Fock Theory and Density Functional Theory provide insights into the atomic charges, thermodynamic properties, and stability arising from hyperconjugative interactions and charge delocalization within these molecules (Uppal et al., 2019).
Eigenschaften
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN2O3/c1-3-4-17-34-25-15-9-22(10-16-25)27-30-26(18-20-5-11-23(29)12-6-20)28(33)31(27)24-13-7-21(8-14-24)19(2)32/h5-16,18H,3-4,17H2,1-2H3/b26-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDGBXOKWQZCY-ITYLOYPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

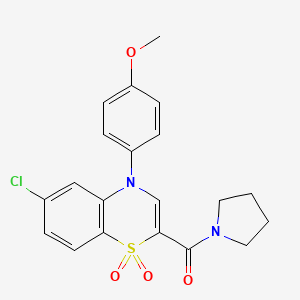
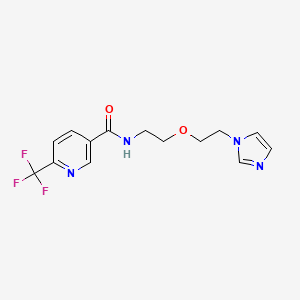
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
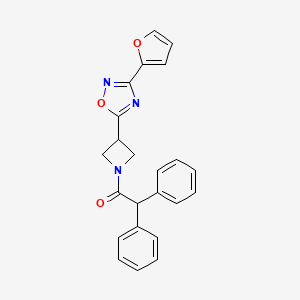
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
